2,4-DMA hydrochloride

Description

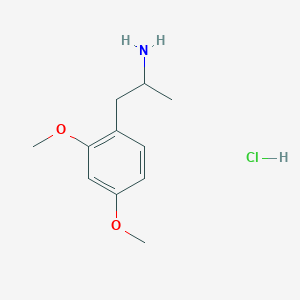

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZBOYSFFPFJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33189-36-5 | |

| Record name | 2,4-Dma hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DMA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-DMA Hydrochloride: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA hydrochloride), a substituted amphetamine derivative. This document details its chemical structure, physicochemical properties, pharmacological actions, and relevant experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is a synthetic compound belonging to the phenethylamine and amphetamine chemical classes. Its structure is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 4, and a propane-2-amine chain.

Chemical Structure:

-

IUPAC Name: 1-(2,4-dimethoxyphenyl)propan-2-amine hydrochloride[1]

-

Other Names: 2,4-Dimethoxy-α-methylphenethylamine hydrochloride, 2,4-DMA HCl

-

CAS Number: 33189-36-5

-

Molecular Formula: C₁₁H₁₈ClNO₂

-

Molecular Weight: 231.72 g/mol

Structural Representations:

-

SMILES: Cl.CC(N)Cc1ccc(OC)c(OC)c1

-

InChI: InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Data for the closely related isomer, 2,5-dimethoxyamphetamine hydrochloride, is included for comparison where specific data for the 2,4-isomer is unavailable.

| Property | This compound | 2,5-Dimethoxyamphetamine Hydrochloride (for comparison) |

| Melting Point | Not explicitly reported | 115 °C[2] |

| pKa | Not explicitly reported | Not explicitly reported |

| Solubility | Soluble in water | Soluble in water[2] |

| Appearance | White solid[2] | White powder |

Pharmacology and Mechanism of Action

2,4-DMA is recognized as a serotonin 5-HT₂A receptor agonist.[3] Its pharmacological effects are believed to be primarily mediated through the activation of this receptor, which is a member of the G-protein coupled receptor (GPCR) family.

Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like 2,4-DMA initiates an intracellular signaling cascade. The receptor is coupled to the Gq/11 protein. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.

Experimental Protocols

This section outlines generalized experimental procedures for the synthesis and analysis of this compound. These protocols are intended for informational purposes and should be adapted and optimized by qualified researchers in a controlled laboratory setting.

Synthesis Workflow

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the formation of a nitrostyrene intermediate followed by reduction to the corresponding amine and subsequent salt formation.

Detailed Methodologies:

-

Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene:

-

Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid).

-

Add nitromethane and a catalyst (e.g., ammonium acetate).

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter, wash, and dry the crude 1-(2,4-dimethoxyphenyl)-2-nitropropene.

-

-

Step 2: Reduction to 2,4-Dimethoxyamphetamine:

-

In an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH₄)) in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

-

Slowly add a solution of 1-(2,4-dimethoxyphenyl)-2-nitropropene in the same solvent to the reducing agent suspension, maintaining a low temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the free base of 2,4-dimethoxyamphetamine.

-

-

Step 3: Formation of this compound:

-

Dissolve the crude 2,4-dimethoxyamphetamine free base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a solvent) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/ether) to obtain a purified product.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of 2,4-DMA.

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

-

For biological samples (e.g., urine, blood), perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic properties and mass spectral fragmentation.

-

-

GC-MS Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-1ms or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial oven temperature of around 100°C, ramped to approximately 280°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Detection Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

-

Fluorescence Polarization Immunoassay (FPIA):

FPIA is a rapid screening method for the detection of amphetamine and its analogues in biological fluids.

-

Principle: The assay is based on the competition between the drug in the sample and a fluorescently labeled drug derivative for a limited number of antibody binding sites. The degree of fluorescence polarization is inversely proportional to the concentration of the drug in the sample.

-

General Procedure:

-

A urine or serum sample is mixed with a reagent containing the fluorescently labeled drug and specific antibodies.

-

The mixture is incubated for a short period.

-

The fluorescence polarization is measured using a dedicated instrument.

-

The results are compared to a calibrator to determine the presence or absence of the drug above a certain cutoff concentration.

-

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. It is intended for laboratory use only by qualified professionals. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is for informational purposes only and does not constitute an endorsement or recommendation for the use of this compound. The synthesis and possession of this compound may be subject to legal restrictions in many jurisdictions. All applicable laws and regulations should be strictly followed.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxyamphetamine (2,4-DMA) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2,4-Dimethoxyamphetamine (2,4-DMA) hydrochloride, a compound of interest in neurochemical research. The information presented herein is intended for a specialized audience with a strong background in organic chemistry and laboratory safety. This guide consolidates established synthetic routes, focusing on the seminal work of Dr. Alexander Shulgin, and presents them in a structured format with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

2,4-Dimethoxyamphetamine (2,4-DMA) is a substituted phenethylamine and a positional isomer of other dimethoxyamphetamines. Its synthesis is of interest to researchers studying structure-activity relationships of psychoactive compounds. The most common and well-documented synthetic route proceeds via a two-step process from the commercially available precursor, 2,4-dimethoxybenzaldehyde. This pathway involves a Henry reaction to form an intermediate nitropropene, which is subsequently reduced to the target amine. The final step involves the formation of the stable hydrochloride salt.

Core Synthesis Pathway

The synthesis of 2,4-DMA hydrochloride is typically achieved in two main stages following the preparation of the key precursor, 2,4-dimethoxybenzaldehyde.

Pathway Overview:

-

Precursor Synthesis (Optional): Synthesis of 2,4-dimethoxybenzaldehyde from m-dimethoxybenzene.

-

Step 1: Henry Reaction (Nitroaldol Condensation): Reaction of 2,4-dimethoxybenzaldehyde with nitroethane to yield 1-(2,4-dimethoxyphenyl)-2-nitropropene.

-

Step 2: Reduction of the Nitropropene: Reduction of the nitro group of the intermediate to an amine using a powerful reducing agent such as Lithium Aluminum Hydride (LAH) to form 2,4-dimethoxyamphetamine freebase.

-

Step 3: Salt Formation: Conversion of the oily freebase to the crystalline and more stable 2,4-dimethoxyamphetamine hydrochloride salt.

Quantitative Data Summary

The following tables summarize the reactants, products, and yields for the core synthesis of this compound, based on the protocol described by Alexander Shulgin in his work, PiHKAL.[1]

Table 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield |

| 2,4-dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 | - |

| Nitroethane | C₂H₅NO₂ | 75.07 | 50 mL | - | - |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.5 g | 0.006 | - |

| 1-(2,4-dimethoxyphenyl)-2-nitropropene | C₁₁H₁₃NO₄ | 223.23 | 10.2 g | 0.046 | 76.7% |

Table 2: Synthesis of 2,4-Dimethoxyamphetamine Hydrochloride

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Melting Point (°C) |

| 1-(2,4-dimethoxyphenyl)-2-nitropropene | C₁₁H₁₃NO₄ | 223.23 | - | - | - |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 6.0 g | 0.158 | - |

| 2,4-Dimethoxyamphetamine HCl | C₁₁H₁₈ClNO₂ | 231.72 | - | - | 146-147 |

Detailed Experimental Protocols

The following protocols are adapted from Entry #53 in Alexander Shulgin's PiHKAL.[1]

Protocol 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitropropene

-

Reaction Setup: In a suitable reaction vessel, dissolve 10 g of 2,4-dimethoxybenzaldehyde in 50 mL of nitroethane.

-

Catalyst Addition: Add 0.5 g of anhydrous ammonium acetate to the solution.

-

Reaction: Heat the mixture on a steam bath for 2 hours.

-

Work-up: Remove the excess nitroethane under vacuum. Dissolve the residual oil in 25 mL of boiling methanol.

-

Crystallization: Allow the methanol solution to cool. Yellow crystals of 1-(2,4-dimethoxyphenyl)-2-nitropropene will precipitate.

-

Isolation: Collect the crystals by filtration, wash with cold methanol, and air dry. This should yield approximately 10.2 g of the product with a melting point of 78-79 °C.[1]

Protocol 2: Synthesis of 2,4-Dimethoxyamphetamine (2,4-DMA) Freebase

Safety Note: Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. This procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) by trained professionals with appropriate personal protective equipment.

-

Reaction Setup: In a large, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, prepare a suspension of 6.0 g of LAH in 300 mL of anhydrous diethyl ether.

-

Addition of Nitropropene: While stirring vigorously, slowly add a solution of the previously synthesized 1-(2,4-dimethoxyphenyl)-2-nitropropene in anhydrous diethyl ether to the LAH suspension. The addition should be done at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir and reflux the mixture for an additional 4 hours.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add dilute sulfuric acid to destroy the excess LAH and hydrolyze the intermediate complex.

-

Extraction: Separate the aqueous and ether layers. Extract the aqueous layer with two portions of diethyl ether.

-

Basification and Final Extraction: Make the aqueous layer basic with the addition of a sodium hydroxide solution. Extract the basic aqueous layer with three portions of diethyl ether.

-

Drying and Solvent Removal: Combine all the ether extracts from the basic extraction. Dry the combined extracts over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether under vacuum to yield the 2,4-DMA freebase as an oil.

Protocol 3: Formation of 2,4-Dimethoxyamphetamine Hydrochloride

-

Dissolution: Dissolve the 2,4-DMA freebase oil obtained from the previous step in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Bubble anhydrous hydrogen chloride gas through the stirred ether solution.

-

Isolation: The hydrochloride salt will precipitate as white crystals. Collect the crystals by filtration, wash with a small amount of anhydrous diethyl ether, and air dry. The final product, 2,4-dimethoxyamphetamine hydrochloride, should have a melting point of 146-147 °C.[1]

Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for 2,4-DMA HCl synthesis.

References

historical research and discovery of 2,4-DMA hydrochloride

An In-depth Technical Guide on the Historical Research and Discovery of 2,4-D Dimethylamine Salt

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) dimethylamine salt (2,4-DMA) is a widely utilized herbicide that has played a significant role in agriculture and vegetation management since the mid-20th century. As a salt form of 2,4-D, it offers enhanced solubility and ease of application. This technical guide provides a comprehensive overview of the historical research, discovery, synthesis, and mechanism of action of 2,4-DMA, tailored for researchers, scientists, and drug development professionals.

Historical Discovery and Development

The discovery of 2,4-D was a product of agricultural research during the 1940s. Its synthesis was first published in 1941 by Robert Pokorny.[1] The herbicidal properties of 2,4-D, along with similar phenoxy herbicides, were independently discovered by at least four research groups in the United Kingdom and the United States during World War II.[1] This period of intense research was aimed at finding chemical methods to control broadleaf weeds in cereal crops.

William Templeman's work in 1940, showing that high concentrations of the natural plant auxin indole-3-acetic acid (IAA) could kill broadleaf plants, laid the groundwork for this research.[1] This led to the search for more stable synthetic analogs, culminating in the development of 2,4-D.[1] The first publication detailing the use of 2,4-D as a selective herbicide appeared in 1944.[1] Commercialization followed swiftly, with the American Chemical Paint Company marketing it as "Weedone" in 1945.[1] The development of the dimethylamine salt form was a key step in creating stable, water-soluble formulations for widespread agricultural use.[2]

Synthesis of 2,4-D Dimethylamine Salt

The synthesis of 2,4-D dimethylamine salt is a straightforward acid-base reaction. The process generally involves reacting 2,4-D acid with dimethylamine in a suitable solvent.

Experimental Protocol: General Synthesis

A common method for the preparation of 2,4-D dimethylamine salt is detailed in various patents. The following is a generalized protocol based on these sources:

-

Reaction Setup : 2,4-D acid (the "original drug") is dissolved in an organic solvent such as isopropanol or hexane in a reaction vessel.[3] Alternatively, an aqueous solution of dimethylamine can be used.[4]

-

Addition of Dimethylamine : Pure liquid dimethylamine is added dropwise to the solution of 2,4-D acid.[3] The molar ratio of dimethylamine to 2,4-D acid is typically maintained in a slight excess of dimethylamine, for example, 1.1-1.3:1.[4]

-

Reaction Conditions : The reaction is typically carried out at an elevated temperature, for instance, between 60 to 70°C, for a duration of 60 to 90 minutes.[4]

-

Post-treatment : Following the reaction, the solution is subjected to post-treatment to isolate the 2,4-D dimethylamine salt. This may involve distillation under reduced pressure to remove the solvent and any unreacted dimethylamine.[3]

-

Crystallization and Isolation : The resulting mother liquor is cooled to induce crystallization. The solid 2,4-D dimethylamine salt is then isolated by filtration.[3]

Quantitative Data

Table 1: Toxicological Data for 2,4-D and its Dimethylamine Salt

| Parameter | Species | Route of Exposure | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 639 - 1646 mg/kg | [2] |

| Acute Oral LD₅₀ | Mouse | Oral | 138 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | 1829 - >2000 mg/kg | [2] |

| Skin Irritation | Rabbit | Dermal | Slight irritant | [2] |

| Eye Irritation | Rabbit | Ocular | Highly toxic, severe irritant | [2] |

Table 2: Developmental and Reproductive Toxicity of 2,4-D and its Salts

| Effect | Species | Dosing | Observations | Reference |

| Reduced Fetal Viability | Hamster | 40 mg/kg/day during pregnancy | Observed, but not dose-responsive | [2] |

| Fetal Abnormalities | Rat | ≥ 90 mg/kg/day | Observed at doses toxic to the mother | [2] |

| Dental Development | Rat | 25, 50, 100 ppm in daily intake | Irregular odontoblast layer, globular dentin formation, decreased enamel thickness at higher doses | [5] |

Table 3: Pharmacokinetic Properties of 2,4-D Dimethylamine Salt in Rats

| Parameter | Route of Administration | Value | Reference |

| Systemic Availability (Oral) | Oral (1 and 0.4 mg/kg) | 94-96% within 6 hours | [6] |

| Systemic Availability (Dermal) | Dermal (10 mg/kg) | 10% over 72 hours | [6] |

| Peak Blood Concentration | Oral and Dermal | Within 30 minutes | [6] |

| Excretion Half-life | Dermal | 58.5 ± 13.2 hours | [6] |

Mechanism of Action and Signaling Pathways

Auxin Mimicry in Plants

The primary mechanism of action of 2,4-D and its salts as a herbicide is its function as a synthetic auxin.[6][7] In broadleaf plants, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and growth, which ultimately damages the vascular tissue and results in plant death.[7]

Caption: Auxin mimicry pathway of 2,4-D in plants.

Interference with Fungal MAP Kinase Signaling

Recent research has shown that 2,4-D can interfere with critical signaling pathways in fungi. In Fusarium graminearum, 2,4-D has been found to induce the accumulation of reactive oxygen species (ROS) and activate the FgHog1 MAP kinase, while reducing the phosphorylation of the Gpmk1 MAP kinase.[8] This disruption of MAP kinase signaling leads to inhibited hyphal growth, reduced mycotoxin production, and impaired pathogenesis.[8]

Caption: 2,4-D interference with MAP kinase signaling in F. graminearum.

Induction of Pancreatic β-Cell Death

Studies have indicated that 2,4-D exposure is associated with impaired pancreatic β-cell function.[9] The proposed mechanism involves the induction of oxidative stress, which in turn activates the AMPKα signaling pathway.[9] This activation downstream leads to an apoptotic pathway, resulting in the death of pancreatic β-cells.[9]

Caption: Proposed pathway of 2,4-D-induced pancreatic β-cell death.

Experimental Workflows

General Synthesis and Isolation Workflow

The following diagram illustrates a generalized workflow for the synthesis and isolation of 2,4-D dimethylamine salt based on common laboratory and industrial practices.

Caption: Generalized workflow for the synthesis of 2,4-D dimethylamine salt.

Conclusion

The discovery and development of 2,4-D dimethylamine salt marked a significant advancement in chemical weed control. Its history is rooted in the fundamental understanding of plant hormones, leading to the creation of a potent synthetic analog. While its primary application remains in agriculture as a selective herbicide, ongoing research continues to unveil its interactions with various biological systems, including its effects on fungal and mammalian signaling pathways. This guide provides a foundational understanding of 2,4-DMA for professionals in research and development, highlighting its historical context, synthesis, and multifaceted mechanisms of action.

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. CN104447289A - Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof - Google Patents [patents.google.com]

- 4. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid - Google Patents [patents.google.com]

- 5. Effects of 2,4-dichlorophenoxy acetic acid dimethyl amine salt on dental hard tissue formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-D-dimethylammonium [sitem.herts.ac.uk]

- 8. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-DMA Hydrochloride: A Technical Guide on its Function as a Serotonin 5-HT2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxyamphetamine (2,4-DMA) hydrochloride, a phenethylamine compound with known activity as a serotonin 5-HT2 receptor agonist. The document collates available data on its chemical properties, pharmacological actions, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding of its mechanism of action and experimental evaluation. This guide is intended to serve as a detailed resource for professionals engaged in neuropharmacology, medicinal chemistry, and drug development.

Introduction

2,4-Dimethoxyamphetamine (2,4-DMA) is a substituted amphetamine and a member of the dimethoxyamphetamine (DMA) series of positional isomers.[1] First synthesized and described by Alexander Shulgin, it is known for its stimulant and euphoric effects at oral doses of 60 mg or greater.[1][2] Pharmacologically, 2,4-DMA has been identified as a serotonin 5-HT2 receptor agonist.[3] Specifically, it acts as a low-potency full agonist at the 5-HT2A receptor.[3] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system, and its activation is associated with the psychoactive effects of many hallucinogenic compounds.[4] This guide details the available scientific information on 2,4-DMA hydrochloride's interaction with the 5-HT2 receptor family, with a focus on its agonist properties at the 5-HT2A subtype.

Chemical and Physical Properties

This compound is the salt form of the freebase 2,4-dimethoxyamphetamine, which enhances its stability and solubility in aqueous solutions.

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)propan-2-amine hydrochloride | [3] |

| Molecular Formula | C₁₁H₁₈ClNO₂ | |

| Molecular Weight | 231.72 g/mol | |

| Appearance | White crystals | [2] |

| Melting Point | 146-147 °C | [2] |

| Synthesis | See Section 4.1 | [2] |

Pharmacological Data

The interaction of 2,4-DMA with the serotonin 5-HT2 receptors has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 3.1: In Vitro 5-HT2A Receptor Functional Activity

| Parameter | Value | Assay Type | System | Reference |

| EC₅₀ | 2,950 nM | Not Specified | Not Specified | [3] |

| Eₘₐₓ | 117% | Not Specified | Relative to a standard agonist | [3] |

| pA₂ | 5.6 | Rat Stomach Fundus | Isolated rat tissue |

Note: The pA₂ value is typically a measure of antagonist affinity. In the context of the cited study, 2,4-DMA was evaluated as a partial agonist, and the pA₂ reflects its ability to antagonize the effects of a full agonist (serotonin).

Table 3.2: In Vivo Behavioral Data

| Assay Type | Result | Species | Reference |

| Drug Discrimination (vs. DOM) | Fully substitutes for DOM | Rodent | [3] |

| Drug Discrimination (vs. d-amphetamine) | Fails to produce stimulus generalization | Rodent | [3] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key experiments used to characterize its pharmacological activity at 5-HT2A receptors.

Synthesis of this compound

The synthesis of 2,4-DMA is described by Alexander Shulgin in his book "PiHKAL" ("Phenethylamines I Have Known and Loved").[2] The following is a summary of the synthetic route:

-

Nitrostyrene Formation: 2,4-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a catalyst, such as anhydrous ammonium acetate, and heated. This reaction forms 1-(2,4-dimethoxyphenyl)-2-nitropropene.[2]

-

Reduction to Amine: The resulting nitropropene is then reduced to the corresponding amine. A common method for this step is using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent, such as diethyl ether, under reflux.[2]

-

Salt Formation: The final freebase, 2,4-dimethoxyamphetamine, is dissolved in a suitable solvent (e.g., diethyl ether) and saturated with anhydrous hydrogen chloride (HCl) gas. This precipitates the hydrochloride salt, which can then be filtered and purified.[2]

Rat Stomach Fundus Assay for pA₂ Determination

The pA₂ value for 2,4-DMA was determined using a rat stomach fundus preparation, a classical pharmacological method for assessing 5-HT2 receptor activity.

Methodology:

-

Tissue Preparation: The fundus portion of the stomach is isolated from a rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

-

Agonist Dose-Response: A cumulative concentration-response curve is generated for a full agonist, typically serotonin (5-HT), to establish a baseline maximal response.

-

Antagonist/Partial Agonist Incubation: The tissue is then incubated with a known concentration of the test compound (2,4-DMA) for a specific period.

-

Shifted Dose-Response: A second cumulative concentration-response curve for the full agonist (5-HT) is generated in the presence of 2,4-DMA.

-

pA₂ Calculation: The degree of the rightward shift in the agonist dose-response curve caused by the antagonist/partial agonist is used to calculate the pA₂ value using the Schild equation. This process is repeated with multiple concentrations of the antagonist to generate a Schild plot.

In Vitro Functional Assays (General Protocols)

While the specific assay conditions for the reported EC₅₀ and Eₘₐₓ values for 2,4-DMA are not detailed in the available literature, the following are standard protocols used to characterize 5-HT2A receptor agonists.

Activation of the 5-HT2A receptor, which is Gq-coupled, leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to adhere.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

-

Compound Addition: Varying concentrations of the test agonist (this compound) are added to the wells.

-

Fluorescence Measurement: The plate is read in a fluorescence plate reader capable of kinetic reads to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are calculated.

Another downstream effect of Gq-coupled receptor activation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.

Methodology:

-

Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured in the presence of [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist (this compound) in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are then separated from the membrane-bound lipids.

-

Quantification: The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to construct a dose-response curve to determine the EC₅₀ and Eₘₐₓ of the agonist.

Signaling Pathway

The agonistic activity of this compound at the 5-HT2A receptor initiates a well-characterized intracellular signaling cascade.

Upon binding of an agonist like 2,4-DMA, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Conclusion

This compound is a serotonin 5-HT2A receptor agonist with characterized in vitro and in vivo activity. The available data indicate that it is a full agonist with low micromolar potency. Its synthesis and pharmacological evaluation have been documented, providing a basis for further research. This technical guide consolidates the key information on this compound to aid researchers and drug development professionals in their understanding and potential future investigation of this and related compounds. Further studies employing modern in vitro techniques would be beneficial to more precisely define its binding affinity (Ki) and to explore potential biased agonism at the 5-HT2A receptor.

References

- 1. Erowid Online Books : "PIHKAL" - #124 META-DOB [erowid.org]

- 2. Erowid Online Books : "PIHKAL" - #53 2,4-DMA [erowid.org]

- 3. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 2,4-DMA hydrochloride in various solvents

An In-depth Technical Guide on the Solubility and Stability of 2,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenoxyacetic acid dimethylamine salt (2,4-DMA) is a widely used herbicide, and its hydrochloride form, this compound, is relevant in various chemical and pharmaceutical contexts. A thorough understanding of its solubility and stability is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these properties are also presented, along with visual representations of key workflows to aid in experimental design.

Physicochemical Properties of this compound

This compound is the salt formed from the reaction of the weak base dimethylamine with hydrochloric acid. It typically presents as a white to off-white crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. This compound, as an amine salt, generally exhibits good solubility in polar solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 3,000,000 mg/L (300 g/100 mL) | 20 | [3] |

| Water at pH 5 | 320,632 ± 3,645 mg/L | Not Specified | [4] |

| Water at pH 7 | 729,397 ± 86,400 mg/L | Not Specified | [4] |

| Water at pH 9 | 663,755 ± 94,647 mg/L | Not Specified | [4] |

| Methanol | > 50 g/100 mL | 20 | [3] |

| Ethanol | Very Soluble | Not Specified | [5][6] |

| Isopropyl Alcohol | Soluble | Not Specified | [3] |

| Acetone | Soluble | Not Specified | [3] |

| Acetonitrile | 1.06 g/100 mL | 20 | [3] |

| Chloroform | 16.9 g/100 g | 27 | [5] |

| Toluene | 0.165 g/100 mL | 20 | [3] |

| n-Hexane | 0.00357 g/100 mL | 20 | [3] |

| Octanol | 5.41 g/100 mL | 20 | [3] |

| Diethyl Ether | Insoluble | Not Specified | [5] |

| Kerosene | Insoluble | Not Specified | [3] |

| Diesel Oil | Insoluble | Not Specified | [3] |

Stability Profile and Degradation Pathways

Stability testing is crucial for determining a compound's shelf-life and identifying potential degradation products.[7] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[8][9][10]

The stability of this compound is influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[8] In environmental conditions, 2,4-D amine salts are generally not persistent and are expected to degrade rapidly to the parent acid form.[4]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many compounds in the presence of water.[8] The susceptibility of this compound to hydrolysis should be evaluated across a range of pH values, typically under acidic, neutral, and basic conditions. For amine salts, changes in pH can lead to the dissociation of the salt and potentially influence the degradation rate of the parent compound.

Photostability

Photodegradation can occur when a compound is exposed to light. 2,4-D and its derivatives are known to be susceptible to direct photolysis.[3] The rate of photodegradation in water can be more rapid as the pH increases.[3] Photostability testing is a critical component of forced degradation studies as outlined by ICH guidelines.[11]

Thermal Stability

Thermal degradation is assessed by exposing the compound to elevated temperatures.[10] This helps to determine the compound's stability during manufacturing, transport, and storage at various temperatures.

Oxidative Stability

Oxidative degradation can occur in the presence of oxidizing agents. Hydrogen peroxide is commonly used in forced degradation studies to evaluate a compound's susceptibility to oxidation.[8][10]

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies for this compound.

Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.[12]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.[12]

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or g/100 mL.

-

Protocol for Forced Degradation Studies

This protocol describes the conditions for conducting forced degradation studies on this compound to assess its intrinsic stability.[8][13][14]

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂) (e.g., 3%, 30%)[10]

-

High-purity water

-

pH meter

-

Heating oven or water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.[]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[13]

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of HCl (e.g., 0.1 M or 1 M).

-

Store the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).[14]

-

Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).

-

Store the solution under the same conditions as the acid hydrolysis study.

-

Withdraw samples at various time points, neutralize with HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of H₂O₂ (e.g., 3% or 30%).

-

Store the solution at room temperature for a specified period.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid this compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.[10]

-

For the solid sample, dissolve it in a suitable solvent before analysis.

-

Analyze the samples by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

Withdraw samples at various time points and analyze by HPLC.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of this compound.

Forced Degradation Study Design

Caption: Overview of the experimental design for forced degradation studies.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound, critical for its application in research and development. The tabulated solubility data offers a quick reference for solvent selection in formulation and analytical studies. The outlined stability profile and forced degradation protocols provide a framework for assessing the intrinsic stability of the molecule, identifying potential degradation pathways, and developing robust, stability-indicating analytical methods. The provided workflows serve as a visual aid for planning and executing these crucial experiments. A comprehensive understanding of these properties is fundamental to ensuring the quality, safety, and efficacy of any product containing this compound.

References

- 1. chinaamines.com [chinaamines.com]

- 2. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 3. 2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 5. dimethylamine hydrochloride [chemister.ru]

- 6. chinaamines.com [chinaamines.com]

- 7. japsonline.com [japsonline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylamine Hydrochloride: A Core Raw Material in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamine hydrochloride (DMA-HCl), a simple amine salt, serves as a critical and versatile raw material in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility spans a wide range of therapeutic classes, from antidiabetics to antihistamines and antipsychotics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of DMA-HCl in the pharmaceutical industry. Detailed experimental protocols for the synthesis of prominent drugs utilizing DMA-HCl are presented, alongside a thorough examination of the signaling pathways of these therapeutic agents. Quantitative data is systematically organized into tables for comparative analysis, and complex biological and chemical processes are illustrated with clear, concise diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Dimethylamine hydrochloride ((CH₃)₂NH·HCl) is the hydrochloride salt of dimethylamine, a secondary amine. It presents as a white to off-white crystalline powder that is highly soluble in water.[1][2] Its chemical reactivity, primarily as a source of the dimethylamino group, makes it an indispensable building block in organic synthesis, particularly in the pharmaceutical sector. The incorporation of the dimethylamino moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its solubility, basicity, and interaction with biological targets. This guide will delve into the technical specifics of DMA-HCl as a key pharmaceutical raw material.

Physicochemical and Spectroscopic Data of Dimethylamine Hydrochloride

Accurate characterization of raw materials is paramount in pharmaceutical manufacturing. The following tables summarize the key physical, chemical, and spectroscopic properties of dimethylamine hydrochloride.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₈ClN | [1][3] |

| Molecular Weight | 81.54 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 170-173 °C | [1] |

| Solubility | Highly soluble in water and ethanol. Insoluble in ether. | [4][5] |

| pH (5% aqueous solution) | 5.0 - 6.0 | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Solubility Data

| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) | Reference |

| Water | 208 | 20 | [4] |

| Water | 369 | 25 | [4] |

| Chloroform | 16.9 | 27 | [4] |

| Ethanol | Very soluble | - | [4] |

| Diethyl ether | Insoluble | - | [4] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Signals corresponding to the methyl protons and the amine proton. | [6][7] |

| ¹³C NMR | A single signal indicating the chemical equivalence of the two methyl carbons. | [8][9] |

| FTIR (KBr Pellet, cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching, and N-H bending. | [10][11][12][13] |

| Mass Spectrometry | Fragmentation pattern corresponding to the dimethylammonium cation. | [14] |

Applications in Pharmaceutical Synthesis

Dimethylamine hydrochloride is a precursor to a variety of essential medicines. This section details its role in the synthesis of three prominent drugs: Metformin, Ranitidine, and Chlorpromazine.

Metformin Synthesis

Metformin, a first-line medication for the treatment of type 2 diabetes, is synthesized using DMA-HCl and dicyandiamide.[15]

-

Reaction Setup: In a reaction vessel, combine dicyandiamide and dimethylamine hydrochloride in a 1:1 to 1:1.2 molar ratio.[16]

-

Solvent Addition: Add N,N-dimethylacetamide or dimethyl sulfoxide as the solvent, using 2-4 times the mass of the reactants.[16]

-

Heating: Heat the reaction mixture to 140 ± 5 °C with constant stirring.[16]

-

Reaction Time: Maintain the temperature for 4-8 hours.[16]

-

Crystallization: After the reaction is complete, cool the mixture to 20-30 °C to induce crystallization of the crude metformin hydrochloride.[16]

-

Isolation and Purification: Isolate the crude product by centrifugation. The solid is then dried under reduced pressure. Further purification can be achieved by recrystallization from ethanol, with pH adjustment to 5-6, decolorization, and cooling to -10 to 0 °C to yield pure metformin hydrochloride.[16]

Caption: Synthesis of Metformin Hydrochloride from DMA-HCl.

Ranitidine Synthesis

Ranitidine, a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production, can be synthesized in a multi-step process where a dimethylaminomethyl group is introduced.[17]

-

Formation of the Furfuryl Intermediate: Furfuryl alcohol undergoes an aminomethylation reaction with dimethylamine and paraformaldehyde to form 5-(dimethylaminomethyl)furfuryl alcohol.[17]

-

Thioether Formation: The intermediate is then reacted with 2-mercaptoethylamine hydrochloride to yield 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.[17]

-

Final Condensation: This product is subsequently reacted with N-methyl-1-methylthio-2-nitroethenamine to produce ranitidine.[17] A specific patented method involves reacting 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene in water at 48-52°C under vacuum for 4.5 hours.[18][19]

Caption: Multi-step synthesis of Ranitidine.

Chlorpromazine Synthesis

Chlorpromazine, a typical antipsychotic medication, is synthesized by reacting 2-chlorophenothiazine with N,N-dimethyl-3-chloropropylamine.[20] The latter can be prepared from dimethylamine.

-

Reaction Setup: 2-chlorophenothiazine and N,N-dimethyl-3-chloropropylamine are used as the primary reactants.[20]

-

Solvent and Catalyst: The reaction is carried out in an organic solvent such as N-methylpyrrolidone with 4-dimethylaminopyridine as a catalyst.[20]

-

Reaction Conditions: The mixture is refluxed for approximately 2 hours. The mass ratio of 2-chlorophenothiazine to N,N-dimethyl-3-chloropropylamine and 4-dimethylaminopyridine is typically 1:1.0:0.4.[20]

-

Workup: After cooling, water is added to the reaction mixture, and the layers are separated. The organic layer is washed with hot water.[20]

-

Salt Formation: The resulting chlorpromazine base is then reacted with hydrogen chloride gas to form the hydrochloride salt.[20]

Caption: Synthesis of Chlorpromazine Hydrochloride.

Signaling Pathways of Derived Pharmaceuticals

The therapeutic effects of drugs synthesized from DMA-HCl are a direct result of their interaction with specific biological pathways.

Metformin Signaling Pathway

Metformin primarily acts by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[21][22] This activation leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues.[23][24]

Caption: Simplified signaling pathway of Metformin.

Ranitidine Signaling Pathway

Ranitidine functions as a competitive and reversible inhibitor of histamine at the H₂ receptors on gastric parietal cells.[25][26] This blockade prevents histamine-induced gastric acid secretion.[27][28]

References

- 1. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. chinaamines.com [chinaamines.com]

- 3. Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dimethylamine hydrochloride [chemister.ru]

- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethylamine hydrochloride(506-59-2) 1H NMR spectrum [chemicalbook.com]

- 7. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Dimethylamine hydrochloride(506-59-2) IR Spectrum [m.chemicalbook.com]

- 12. Dimethylamine hydrochloride [webbook.nist.gov]

- 13. Dimethylamine hydrochloride [webbook.nist.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. mdpi.com [mdpi.com]

- 16. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 18. Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]

- 20. A kind of preparation method of chlorpromazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 21. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. ClinPGx [clinpgx.org]

- 25. Ranitidine - Wikipedia [en.wikipedia.org]

- 26. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 27. Articles [globalrx.com]

- 28. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

Toxicological Profile and Safety Data for 2,4-DMA Hydrochloride: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile and Safety Data for 2,4-DMA Hydrochloride

Disclaimer: The following document is intended for informational purposes for research professionals. The compounds discussed herein may be subject to regulatory control in your jurisdiction. All handling and research must be conducted in accordance with local, national, and international regulations.

Executive Summary

This technical guide provides a detailed overview of the toxicological profile and safety data for "this compound." It is critical to note that this chemical name is ambiguous and can refer to two distinct compounds with vastly different properties and applications:

-

2,4-Dimethoxyamphetamine hydrochloride (2,4-DMA HCl): A substituted amphetamine and research chemical.

-

2,4-Dichlorophenoxyacetic acid, dimethylamine salt (2,4-D DMA): A widely used herbicide.

This document addresses this ambiguity by first presenting the limited available data for 2,4-Dimethoxyamphetamine hydrochloride, which is of likely interest to the target audience. Due to a significant lack of comprehensive public toxicological data for this compound, the guide then provides an in-depth review of the extensive toxicological data available for the herbicide 2,4-D DMA.

Section 1: 2,4-Dimethoxyamphetamine Hydrochloride (2,4-DMA HCl)

Chemical and Physical Information

| Property | Value | Reference |

| Synonyms | 2,4-Dimethoxy-α-methyl-benzeneethanamine, monohydrochloride; 2,4-Dimethoxyamphetamine | [1] |

| CAS Number | 33189-36-5 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ • HCl | [1] |

| Formula Weight | 231.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

Toxicological Data

-

Human Psychoactivity: Anecdotal reports suggest that 2,4-DMA is psychoactive at an oral dose of 60 mg, producing stimulant and euphoric effects with a short duration of action, subsiding within approximately 3 hours.[2]

-

Mechanism of Action: 2,4-DMA is a serotonin 5-HT₂ receptor agonist.[1] It acts as a full agonist of the 5-HT₂A receptor, which is the likely mechanism for its psychedelic effects.[2]

-

Acute Toxicity: A Safety Data Sheet (SDS) for this compound states that the substance is not classified according to the Globally Harmonized System (GHS), and no special first aid measures are required, suggesting low acute toxicity in the context of research quantities.[1] However, this does not constitute a full toxicological evaluation. For the related compound, 2,5-Dimethoxyamphetamine, an oral LD₅₀ in rats has been reported as 171 mg/kg.[3]

-

Neurotoxicity: While no specific studies on the neurotoxicity of 2,4-DMA were found, research on other hallucinogenic amphetamines like MDMA and DOI has shown that they can induce programmed neuronal death in hippocampal cultures, a process at least partially dependent on the stimulation of 5-HT₂A receptors.[4] Given 2,4-DMA's agonism at this receptor, a similar neurotoxic potential cannot be ruled out without further study.

Signaling Pathway

Caption: Postulated signaling pathway for 2,4-Dimethoxyamphetamine (2,4-DMA).

Section 2: 2,4-Dichlorophenoxyacetic acid, dimethylamine salt (2,4-D DMA)

This section provides a comprehensive toxicological profile for the herbicide 2,4-D DMA, which is often also abbreviated as 2,4-DMA.

Acute Toxicity

| Species | Route | Value | Units | Reference |

| Rat | Oral LD₅₀ | 1,000 | mg/kg | [5] |

| Rat | Oral LD₅₀ | 1,161 | mg/kg | [6] |

| Rat | Oral LD₅₀ (range for 2,4-D forms) | 639 - 1646 | mg/kg | [7] |

| Rat | Inhalation LC₅₀ (4-hour) | > 3.5 | mg/L | [6] |

| Rabbit | Dermal LD₅₀ | > 5,000 | mg/kg | [6] |

| Rabbit | Dermal LD₅₀ (range for 2,4-D forms) | 1829 - >2000 | mg/kg | [7] |

Irritation and Sensitization

-

Eye Irritation: Causes serious eye damage and is corrosive to the eyes.[3][6][8] May cause irreversible eye damage.[6]

-

Skin Irritation: Causes skin irritation.[5] Repeated contact may cause mild skin irritation.[3]

-

Skin Sensitization: Not found to be a skin sensitizer.[6]

Genotoxicity

Studies on the genotoxicity of 2,4-D and its dimethylamine salt have produced mixed results.

-

In Vitro Studies:

-

CHO Cells: 2,4-D DMA induced significant dose-dependent increases in sister chromatid exchange (SCE) and DNA-strand breaks in Chinese Hamster Ovary (CHO) cells.[4]

-

Rat Lymphocytes: No evidence of genotoxicity was found in primary cultures of rat lymphocytes when tested for chromosomal aberrations.[9]

-

-

Overall Assessment: The evidence for the mutagenicity of 2,4-D has been inconsistent.[7]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells were maintained in a logarithmic growth phase.

-

Treatment: Cells were treated with 2,4-D DMA at concentrations ranging from 2.0 to 10.0 µg/ml.

-

Harvest: Cultures were harvested at 24 and 36 hours post-treatment.

-

Analysis: Chromosomes were prepared and analyzed for the frequency of sister chromatid exchanges.

Carcinogenicity

| Agency | Classification | Conclusion | Reference |

| IARC (on chlorophenoxy herbicides) | Group 2B | Possibly carcinogenic to humans | [7] |

| US EPA | Not Likely to be Carcinogenic to Humans | The EPA has concluded that the data are not sufficient to establish a cause and effect relationship between 2,4-D exposure and non-Hodgkin's Lymphoma. | [2][7] |

Epidemiological studies have explored a potential link between exposure to chlorophenoxy herbicides and Non-Hodgkin's Lymphoma (NHL), though a causal relationship with 2,4-D specifically has not been definitively established. [10][11]Animal studies have generally not shown a carcinogenic effect in multiple species. [2][10]

Reproductive and Developmental Toxicity

-

Reproductive Toxicity: No impairment of reproductive function attributable to 2,4-D has been noted in laboratory animal studies. [12]There is no evidence of reproductive toxicity in animal studies for 2,4-D DMA. [6]* Developmental Toxicity: In laboratory animal studies, developmental effects such as early resorptions, decreased fetal body weights, and skeletal variations have been observed in offspring, but typically at doses that were also toxic to the maternal animals. [12] A recent study on fathead minnows exposed to an herbicide formulation containing 2,4-D DMA found evidence of endocrine disruption, including decreased plasma testosterone in males and increased oocyte atresia in females. [13]This suggests potential risks to the reproductive health of non-target aquatic species. [13]

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion)

Caption: Pharmacokinetic pathway of 2,4-D DMA in the body.

Target Organ Toxicity

Repeated or prolonged exposure to 2,4-D may cause damage to organs. [3]Animal studies have reported effects on the liver, kidneys, heart, thyroid, adrenals, and blood. [3][12]The kidney is considered a primary target organ for 2,4-D toxicity in long-term oral studies. [14]Sub-chronic oral exposure in rats led to histological alterations in the liver, kidney, and testis. [15]

Conclusion

The toxicological profile of "this compound" is highly dependent on the specific chemical entity . For 2,4-Dimethoxyamphetamine hydrochloride , a comprehensive toxicological assessment is not possible due to the lack of available data. Its known psychoactivity and mechanism of action via the 5-HT₂A receptor suggest a potential for neurotoxic effects, but this requires further investigation.

Conversely, the herbicide 2,4-Dichlorophenoxyacetic acid, dimethylamine salt has been extensively studied. It exhibits moderate acute oral toxicity, is a severe eye irritant, and has shown some evidence of in vitro genotoxicity. The data regarding its carcinogenicity is complex, with regulatory bodies offering differing classifications. It is not considered a primary reproductive toxicant, but developmental effects have been observed at maternally toxic doses, and it may act as an endocrine disruptor in aquatic species. The primary target organ for chronic toxicity appears to be the kidney. Researchers and professionals must exercise extreme caution in distinguishing between these two compounds to ensure proper safety assessments and handling procedures.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. The neurotoxicity of hallucinogenic amphetamines in primary cultures of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,3-Dimethoxyamphetamine hydrochloride | C11H18ClNO2 | CID 91254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 10. 2,4-Dimethoxyamphetamine | C11H17NO2 | CID 141047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 15. 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2,4-Dimethoxyamphetamine (2,4-DMA) Hydrochloride and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 2,4-dimethoxyamphetamine (2,4-DMA) hydrochloride and its structural analogs. This document focuses on the pharmacological properties, mechanism of action, and structure-activity relationships (SAR) of these psychoactive compounds, with a primary emphasis on their interaction with serotonin receptors.

Introduction

2,4-Dimethoxyamphetamine (2,4-DMA) is a substituted amphetamine that belongs to the phenethylamine class of compounds. It is recognized for its psychedelic and stimulant effects, which are primarily mediated through its interaction with the central nervous system. The hydrochloride salt of 2,4-DMA is a common form used in research settings due to its stability and solubility. The biological activity of 2,4-DMA and its analogs is of significant interest to researchers in the fields of neuropharmacology, medicinal chemistry, and drug discovery for understanding the molecular basis of psychoactivity and for the potential development of novel therapeutic agents.

Mechanism of Action

The primary molecular target of 2,4-DMA and its analogs is the serotonin 2A receptor (5-HT2A).[1] These compounds act as agonists or partial agonists at this G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that is believed to be responsible for their hallucinogenic and psychoactive effects.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 2,4-DMA leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability and gene expression, which are thought to underlie the profound perceptual and cognitive changes associated with these compounds.

Quantitative Biological Activity Data

The biological activity of 2,4-DMA and its analogs is typically quantified by their binding affinity (Ki) for various receptors and their functional potency (EC50 or IC50) in cell-based assays. The following tables summarize key quantitative data for 2,4-DMA and a selection of its structural analogs.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 2,4-DMA and Analogs

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Reference |

| 2,4-DMA | ~3000 | - | - | [1] |

| 2,5-DMA | 2502 | - | - | |

| 3,4-DMA | - | - | - | |

| DOM (2,5-dimethoxy-4-methylamphetamine) | 50-100 | 150-300 | >10000 | |

| DOB (2,5-dimethoxy-4-bromoamphetamine) | 1-5 | 10-20 | >10000 | |

| DOI (2,5-dimethoxy-4-iodoamphetamine) | 0.5-2 | 5-15 | >10000 |

Table 2: Functional Potency (EC50, nM) of 2,4-DMA and Analogs at the 5-HT2A Receptor

| Compound | Assay Type | EC50 (nM) | Reference |

| 2,4-DMA | Calcium Flux | 2950 | [1] |

| 2,5-DMA | Calcium Flux | 160-3548 | |

| DOM | Calcium Flux | 10-50 | |

| DOB | Inositol Phosphate Accumulation | 5-15 | |

| DOI | Inositol Phosphate Accumulation | 1-10 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of 2,4-DMA and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin or [125I]DOI).

-

Test compound (e.g., 2,4-DMA hydrochloride).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the agonist activity of a compound at Gq-coupled receptors like the 5-HT2A receptor.

Objective: To quantify the production of inositol phosphates in response to receptor activation by a test compound.

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

[3H]myo-inositol.

-

Test compound (e.g., this compound).

-

Stimulation buffer containing LiCl (to inhibit IP degradation).

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Label the cells by incubating them with [3H]myo-inositol for 24-48 hours.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl.

-

Add varying concentrations of the test compound and incubate to allow for IP accumulation.

-

Lyse the cells and separate the inositol phosphates from other cellular components using anion exchange chromatography.

-

Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

-

The EC50 value, the concentration of the test compound that produces 50% of the maximal response, is determined by non-linear regression analysis.

Head-Twitch Response (HTR) in Rodents

This in vivo behavioral assay is a widely used animal model to assess the hallucinogenic potential of compounds.

Objective: To measure the frequency of head-twitches in mice or rats following the administration of a test compound.

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats.

-

Test compound (e.g., this compound).

-

Vehicle control (e.g., saline).

-

Observation chambers.

-

Video recording equipment and analysis software (optional, for automated scoring).

Procedure:

-

Administer the test compound or vehicle to the animals (typically via intraperitoneal or subcutaneous injection).

-

Place the animals individually in the observation chambers.

-

Record the number of head-twitches over a specified period (e.g., 30-60 minutes). A head-twitch is a rapid, rotational movement of the head.

-

The data is typically analyzed by comparing the mean number of head-twitches in the test compound group to the vehicle control group.

Experimental and Logical Workflows

The characterization of the biological activity of novel analogs of 2,4-DMA typically follows a structured workflow, from initial design and synthesis to comprehensive in vivo evaluation.

Structure-Activity Relationships (SAR)

The biological activity of dimethoxyamphetamine analogs is highly dependent on the substitution pattern on the phenyl ring and modifications to the amphetamine side chain.

-

Position of Methoxy Groups: The psychedelic potency of dimethoxyamphetamines generally follows the order 2,5- > 2,4- > 3,4-. The 2,5-dimethoxy substitution pattern is a key structural feature of many potent hallucinogens.

-

Substitution at the 4-Position: Introduction of a small, lipophilic substituent at the 4-position of the 2,5-dimethoxyamphetamine scaffold, such as a methyl (DOM), bromo (DOB), or iodo (DOI) group, significantly increases the affinity and potency at the 5-HT2A receptor.

-

Side Chain Modifications: The alpha-methyl group of the amphetamine side chain is important for activity. N-methylation or N,N-dimethylation generally reduces psychedelic potency.

Conclusion

This compound and its analogs represent a fascinating class of psychoactive compounds with a well-defined primary mechanism of action centered on the 5-HT2A receptor. The systematic exploration of their structure-activity relationships has provided valuable insights into the molecular requirements for psychedelic activity. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of these compounds, which may lead to a deeper understanding of serotonergic neurotransmission and the development of novel therapeutic agents for a variety of neuropsychiatric disorders.

Disclaimer: 2,4-Dimethoxyamphetamine and many of its analogs are controlled substances in many jurisdictions. The information provided in this guide is for research and informational purposes only and should not be interpreted as an endorsement or encouragement of their use. All research involving these compounds must be conducted in compliance with all applicable laws and regulations.

References

Technical Guide: Applications of 2,4-Dimethoxyamphetamine Hydrochloride (2,4-DMA HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyamphetamine (2,4-DMA), also known as DMA-3, is a lesser-known psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.[1] First synthesized and documented by Alexander Shulgin, it is a positional isomer of other dimethoxyamphetamines such as the more well-known 2,5-DMA.[1] This technical guide provides a comprehensive overview of the synthesis, pharmacology, and mechanism of action of 2,4-DMA hydrochloride, with a focus on its applications in scientific research. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the salt form of the 2,4-dimethoxyamphetamine base. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it more suitable for laboratory research.

Table 1: Chemical and Physical Properties of 2,4-Dimethoxyamphetamine

| Property | Value | Reference |